molecular formula C18H17N3O2 B12907408 Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]- CAS No. 920513-42-4

Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-

Cat. No.: B12907408
CAS No.: 920513-42-4
M. Wt: 307.3 g/mol
InChI Key: YLJXIRUJGOMXFY-UHFFFAOYSA-N
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Description

N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide typically involves the following steps:

    Formation of Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-methoxyaniline.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide may involve optimized reaction conditions such as:

  • Use of catalysts to enhance reaction rates.
  • Controlled temperature and pressure conditions to maximize yield.
  • Purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoquinoline ring or methoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(Isoquinolin-6-yl)-2-((4-methoxyphenyl)amino)acetamide: Similar structure with a different position of the methoxy group.

    N-(Isoquinolin-6-yl)-2-((3-chlorophenyl)amino)acetamide: Similar structure with a chlorine substituent instead of a methoxy group.

Uniqueness

N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide is unique due to its specific combination of the isoquinoline ring and the 3-methoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

920513-42-4

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-isoquinolin-6-yl-2-(3-methoxyanilino)acetamide

InChI

InChI=1S/C18H17N3O2/c1-23-17-4-2-3-15(10-17)20-12-18(22)21-16-6-5-14-11-19-8-7-13(14)9-16/h2-11,20H,12H2,1H3,(H,21,22)

InChI Key

YLJXIRUJGOMXFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

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